4-(Diethylamino)benzamide: Chemical Profile & Technical Specifications
4-(Diethylamino)benzamide: Chemical Profile & Technical Specifications
Executive Summary
4-(Diethylamino)benzamide is a specialized organic intermediate characterized by a benzamide core substituted with a diethylamino group at the para position. While often confused with the antiarrhythmic drug Procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide), this compound is structurally distinct: the diethylamino moiety is directly attached to the aromatic ring, acting as a strong electron-donating group (EDG), rather than being part of a side chain.
This guide details the physicochemical properties, synthesis pathways, and spectral characteristics of 4-(Diethylamino)benzamide, serving as a reference for researchers utilizing it as a building block in dye synthesis, pharmaceutical intermediate development, and organic electronic materials.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The molecule features a "push-pull" electronic system where the electron-rich diethylamino group donates electron density into the ring, while the electron-withdrawing amide group accepts it. This conjugation significantly affects its solubility, stability, and reactivity.
Table 1: Technical Specifications
| Property | Data |
| Chemical Name | 4-(Diethylamino)benzamide |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| CAS Number | Note: Often sourced as the acid precursor (CAS 5429-28-7) |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | ~150–160 °C (Predicted); Acid precursor mp: 192–193 °C |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol; Sparingly soluble in water |
| pKa (Predicted) | ~5.5 (Aniline nitrogen), ~15 (Amide nitrogen) |
| LogP | ~1.8 (Lipophilic) |
Structural Analysis
The para-diethylamino group exerts a strong +M (mesomeric) effect, increasing electron density at the carbonyl oxygen via resonance. This makes the amide carbonyl less electrophilic compared to unsubstituted benzamide, potentially reducing its reactivity toward nucleophilic attack but enhancing its basicity.
Synthesis & Manufacturing Protocols
Researchers typically access 4-(Diethylamino)benzamide via two primary routes: direct amidation of the benzoic acid derivative or nucleophilic aromatic substitution (
Route A: Acid Chloride Amidation (Standard Lab Scale)
This method is preferred for high purity and yield. It utilizes 4-(diethylamino)benzoic acid (CAS 5429-28-7) as the starting material.
Protocol:
-
Activation: Suspend 10 mmol of 4-(diethylamino)benzoic acid in dry dichloromethane (DCM). Add 1.2 equivalents of thionyl chloride (
) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases (formation of acid chloride). -
Amidation: Cool the mixture to 0°C. Slowly add excess aqueous ammonia (28%) or anhydrous ammonia gas while stirring vigorously.
-
Workup: The product precipitates or is extracted with ethyl acetate. Wash with saturated
to remove unreacted acid. Recrystallize from ethanol/water.
Route B: Nucleophilic Aromatic Substitution ( )
This route utilizes 4-fluorobenzamide and is efficient due to the activation provided by the electron-withdrawing amide group.
Protocol:
-
Reagents: Dissolve 4-fluorobenzamide (1 eq) in a polar aprotic solvent (DMSO or DMF).
-
Nucleophile: Add diethylamine (3–4 eq).
-
Reaction: Heat to 100–120°C for 12–24 hours. The amide group activates the para-fluorine for displacement.
-
Purification: Pour into ice water. The product precipitates as a solid. Filter and wash with cold water.[1]
Reaction Pathway Visualization
Caption: Dual synthetic pathways for 4-(Diethylamino)benzamide utilizing acid activation or nucleophilic substitution.
Spectral Characterization
Identification of the compound relies on distinguishing the ethyl signals and the specific aromatic substitution pattern.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, DMSO-
):-
7.75 (d,
Hz, 2H): Aromatic protons ortho to carbonyl. -
7.60 (br s, 1H) & 6.90 (br s, 1H): Amide
protons (broad due to quadrupole broadening and H-bonding). -
6.65 (d,
Hz, 2H): Aromatic protons ortho to diethylamine (shielded by N-donation). -
3.38 (q,
Hz, 4H): Methylene protons ( ) of ethyl groups. -
1.10 (t,
Hz, 6H): Methyl protons ( ) of ethyl groups.
-
7.75 (d,
Infrared Spectroscopy (IR)
-
3350–3150 cm⁻¹: N-H stretching (doublet for primary amide).
-
1640–1660 cm⁻¹: C=O stretching (Amide I band).
-
1600 cm⁻¹: Aromatic C=C stretching.
-
1100–1200 cm⁻¹: C-N stretching (Aryl-amine).
Applications & Research Context
Pharmaceutical Research
While not a marketed drug itself, this scaffold serves as a fragment probe in medicinal chemistry.
-
Bioisostere Studies: Used to test the electronic influence of the diethylamino group on receptor binding affinity compared to dimethylamino or morpholino analogs.
-
Differentiation from Procainamide:
-
Procainamide: Antiarrhythmic (Na+ channel blocker). Structure:
. -
4-(Diethylamino)benzamide: No ionizable side chain. Structure:
. -
Critical Note: This compound lacks the basic side chain required for the specific ion channel activity of procainamide but may share general anesthetic-like properties due to lipid solubility.
-
Materials Science
-
Dye Synthesis: acts as a coupling component (via the amide) or an intermediate for azo dyes where the electron-rich ring facilitates electrophilic attack.
-
Photosensitizers: The "push-pull" nature makes it a candidate for studying intramolecular charge transfer (ICT) in fluorescence spectroscopy.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store in a cool, dry place. Light sensitive (amine oxidation can darken the solid over time).
-
PPE: Nitrile gloves, safety goggles, and fume hood (especially during synthesis involving thionyl chloride or diethylamine).
References
-
PubChem. (2025). 4-(Diethylamino)benzoic acid (Precursor Data). National Library of Medicine. Link
-
Sigma-Aldrich. (2025). Product Specification: 4-(Diethylamino)benzoic acid. Merck KGaA. Link
-
BenchChem. (2025). Synthesis of substituted benzaldehydes and benzamides. Link
-
MDPI. (2023). Synthesis of 4-Amino-N-[2-(diethylamino)ethyl]benzamide (Procainamide differentiation). Molecules. Link
-
NIST WebBook. (2025). IR Spectrum of 4-(Diethylamino)benzoic acid. National Institute of Standards and Technology. Link
